molecular formula C7H9N3 B8684817 1-isopropyl-1H-imidazole-4-carbonitrile

1-isopropyl-1H-imidazole-4-carbonitrile

Cat. No. B8684817
M. Wt: 135.17 g/mol
InChI Key: JZZMVJXPNYZYDA-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

1-Isopropyl-1H-imidazole-4-carbonitrile TFA salt was dissolved in EtOAc, washed with sat. NaHCO3, brine, dried under anhy. Na2SO4, filtered and concentrated to afford 200 mg of 1-isopropyl-1H-imidazole-4-carbonitrile as a colorless oil, m/z 136.5 [M+1]+.
Name
1-Isopropyl-1H-imidazole-4-carbonitrile TFA salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OC(C(F)(F)F)=O.[CH:8]([N:11]1[CH:15]=[C:14]([C:16]#[N:17])[N:13]=[CH:12]1)([CH3:10])[CH3:9]>CCOC(C)=O>[CH:8]([N:11]1[CH:15]=[C:14]([C:16]#[N:17])[N:13]=[CH:12]1)([CH3:10])[CH3:9] |f:0.1|

Inputs

Step One
Name
1-Isopropyl-1H-imidazole-4-carbonitrile TFA salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)C(F)(F)F.C(C)(C)N1C=NC(=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. NaHCO3, brine
CUSTOM
Type
CUSTOM
Details
dried under anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C=NC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.